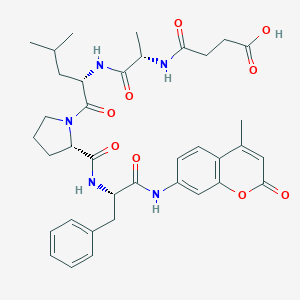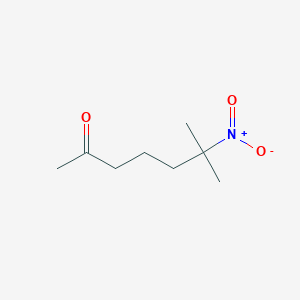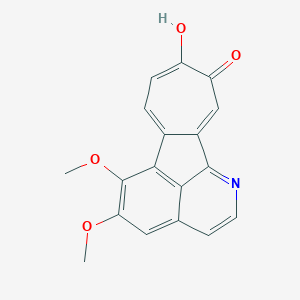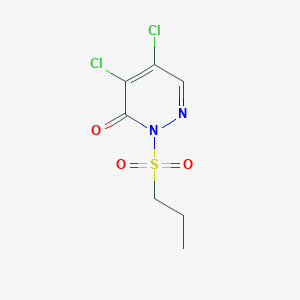
4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone, also known as PSB-1115, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyridazinone family and is known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
作用機序
The mechanism of action of 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone is not fully understood, but it is believed to involve the inhibition of the nuclear factor-κB (NF-κB) pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune responses. 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This leads to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.
Biochemical and Physiological Effects
4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress in various tissues, including the brain, liver, and lungs. 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In addition, the compound has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone has also been shown to be stable under various conditions, making it suitable for long-term storage. However, there are also some limitations to using 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. In addition, the compound has not been extensively studied for its potential toxicity, which could limit its use in certain applications.
将来の方向性
There are several future directions for research on 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone. One area of interest is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of interest is the investigation of the potential therapeutic applications of 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone in various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. Furthermore, the development of new methods for the delivery of 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone could also expand its potential applications. Finally, more studies are needed to fully understand the mechanism of action and potential toxicity of 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone.
合成法
4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4,5-dichloro-3(2H)-pyridazinone with propylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained after purification using column chromatography.
科学的研究の応用
4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, the compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
CAS番号 |
155164-55-9 |
|---|---|
製品名 |
4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone |
分子式 |
C7H8Cl2N2O3S |
分子量 |
271.12 g/mol |
IUPAC名 |
4,5-dichloro-2-propylsulfonylpyridazin-3-one |
InChI |
InChI=1S/C7H8Cl2N2O3S/c1-2-3-15(13,14)11-7(12)6(9)5(8)4-10-11/h4H,2-3H2,1H3 |
InChIキー |
PBAROAGWLYPLBV-UHFFFAOYSA-N |
SMILES |
CCCS(=O)(=O)N1C(=O)C(=C(C=N1)Cl)Cl |
正規SMILES |
CCCS(=O)(=O)N1C(=O)C(=C(C=N1)Cl)Cl |
その他のCAS番号 |
155164-55-9 |
同義語 |
4,5-dichloro-2-propylsulfonyl-pyridazin-3-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




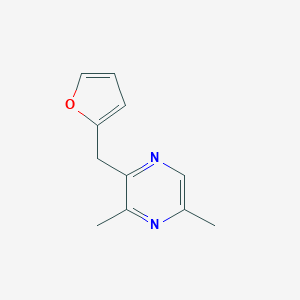

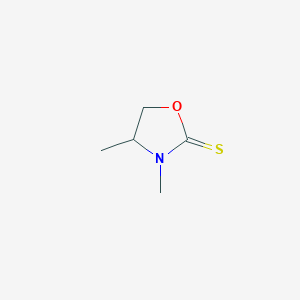
![(3R,6R,9S,12R,15S)-3-(hydroxymethyl)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone](/img/structure/B115638.png)
![(3Ar,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B115639.png)
![1-Methylimidazo[4,5-b][1,6]naphthyridin-2-amine](/img/structure/B115643.png)
![(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B115649.png)
